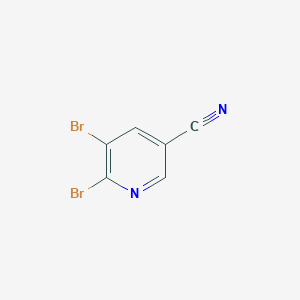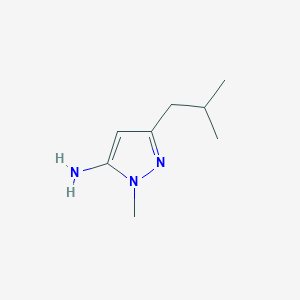
1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine, also known as MMPP, is a heterocyclic molecule with a pyrazole ring system. It is composed of five carbon atoms and four nitrogen atoms, and is a derivative of the pyrazole molecule. MMPP has a wide range of applications in both scientific research and industrial production. In scientific research, MMPP has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a substrate for metabolic studies. In industrial production, it is used as a flame retardant and as a corrosion inhibitor.
Aplicaciones Científicas De Investigación
Cyclic Nucleotide Phosphodiesterase Inhibition
Mecanismo De Acción
Target of Action
The primary targets of 1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine, also known as 3-isobutyl-1-methyl-7H-xanthine or IBMX , are various types of phosphodiesterases (PDEs). These include cGMP-specific 3’,5’-cyclic phosphodiesterase, cGMP-inhibited 3’,5’-cyclic phosphodiesterase B, high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A, cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, high affinity cGMP-specific 3’,5’-cyclic phosphodiesterase 9A, high affinity cAMP-specific and IBMX-insensitive 3’,5’-cyclic phosphodiesterase 8A, cGMP-dependent 3’,5’-cyclic phosphodiesterase, and retinal rod rhodopsin-sensitive cGMP 3’,5’-cyclic phosphodiesterase subunit gamma . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, cAMP and cGMP, which are key second messengers in signal transduction.
Mode of Action
1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine acts by inhibiting the enzymatic activity of PDEs . This prevents the hydrolysis of cAMP and cGMP, leading to increased levels of these cyclic nucleotides within the cell . The elevated levels of cAMP and cGMP can then regulate various cellular functions, including gene expression, cell proliferation, and apoptosis .
Biochemical Pathways
The inhibition of PDEs and the subsequent increase in cAMP and cGMP levels affect multiple biochemical pathways. These cyclic nucleotides serve as second messengers in numerous signal transduction pathways, influencing processes such as protein kinase activation, ion channel conductivity, and gene transcription . .
Result of Action
The increased intracellular levels of cAMP and cGMP due to the action of 1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine can have various molecular and cellular effects. These may include changes in gene expression, alterations in cell proliferation and differentiation, modulation of immune responses, and regulation of apoptosis . The specific effects can vary depending on the cell type and the physiological or pathological context.
Propiedades
IUPAC Name |
2-methyl-5-(2-methylpropyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)4-7-5-8(9)11(3)10-7/h5-6H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBPJMXYASJPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118430-72-1 |
Source


|
| Record name | 1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)
![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)
![Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate](/img/structure/B2362054.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2362055.png)
![2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2362057.png)
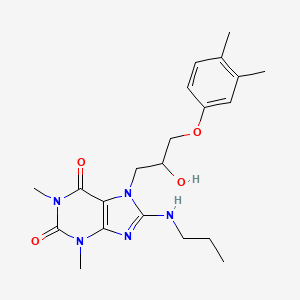
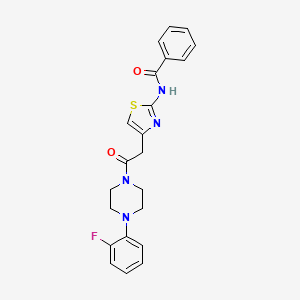
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl pyrrolidine-1-carboxylate](/img/structure/B2362061.png)
![{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2362062.png)
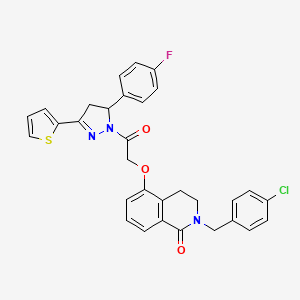
![(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2362065.png)

